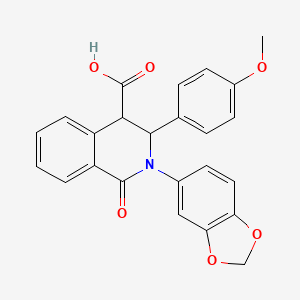

2-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO6/c1-29-16-9-6-14(7-10-16)22-21(24(27)28)17-4-2-3-5-18(17)23(26)25(22)15-8-11-19-20(12-15)31-13-30-19/h2-12,21-22H,13H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQBKKDOVITPQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2C4=CC5=C(C=C4)OCO5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid is a member of the isoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H17NO5

- Molar Mass : 337.35 g/mol

- CAS Number : 1023518-73-1

The structure of the compound includes a benzodioxole moiety, a methoxyphenyl group, and an isoquinoline core, which are known to contribute to its biological activities.

1. Anticancer Activity

Research has demonstrated that isoquinoline derivatives exhibit significant anticancer properties. The compound has been tested for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others.

Case Study: Anticancer Testing

In a study evaluating the anticancer effects of similar isoquinoline derivatives, compounds were subjected to MTT assays to assess cell viability. Results indicated that certain derivatives showed potent cytotoxicity against MCF-7 cells, with IC50 values in the low micromolar range .

2. Inhibition of PARP Enzymes

The compound has also been investigated for its inhibitory activity against poly(ADP-ribose) polymerases (PARP1 and PARP2), which play crucial roles in DNA repair mechanisms.

Experimental Findings

In vitro assays revealed that the compound exhibited over 80% inhibition of PARP1 at a concentration of 1 µM, with an IC50 value determined to be 156 nM , indicating a strong potential as a therapeutic agent in cancer treatment .

3. Other Biological Activities

Apart from anticancer properties, isoquinoline derivatives have been reported to possess various other biological activities:

- Antimicrobial Activity : Isoquinolines have shown efficacy against bacterial and fungal strains.

- Analgesic Effects : Some derivatives have been noted for their pain-relieving properties.

- Antihypertensive Effects : Certain compounds have been identified as potential agents for managing hypertension .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is critical for optimizing drug design. The presence of specific functional groups in the isoquinoline structure significantly influences its pharmacological profile.

| Functional Group | Effect on Activity |

|---|---|

| Benzodioxole | Enhances interaction with biological targets |

| Methoxy group | Modulates lipophilicity and bioavailability |

| Carboxylic acid | Contributes to binding affinity in enzyme inhibition |

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of isoquinoline compounds exhibit anticancer properties. The structural features of 2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid may enhance its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that similar compounds can target specific signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

Compounds containing benzodioxole and isoquinoline structures have been reported to possess antimicrobial activity against various pathogens. This compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways could be explored further for developing new antimicrobial agents .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of isoquinoline derivatives. The compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Research has suggested that such compounds can improve cognitive functions and protect against neuronal damage in animal models .

Drug Development

The unique structure of this compound positions it as a candidate for drug development in treating various diseases, including cancer and neurodegenerative disorders. The ongoing research into its pharmacokinetics and bioavailability will be crucial for its potential therapeutic applications.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound can lead to the synthesis of more potent analogs with improved efficacy and reduced side effects. By modifying specific functional groups within its structure, researchers can tailor the compound for specific biological targets .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of isoquinoline derivatives, researchers synthesized several analogs similar to this compound. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects and inducing apoptosis in a dose-dependent manner .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of isoquinoline derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta toxicity and improve cognitive performance in treated animals compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.